tert-Butyl (R)-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl ®-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an aminomethyl group, and a difluoropyrrolidine moiety
Preparation Methods
The synthesis of tert-Butyl ®-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the difluoro groups: Fluorination reactions are employed to introduce the difluoro groups at the desired positions on the pyrrolidine ring.
Attachment of the aminomethyl group:
Protection of the amine group: The amine group is protected using tert-butyl carbamate to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
tert-Butyl ®-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Deprotection: The tert-butyl carbamate protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl ®-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Biological Studies: The compound can be used in studies investigating the effects of fluorinated pyrrolidines on biological systems.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ®-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro groups can enhance the compound’s binding affinity and selectivity. The aminomethyl group can participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
tert-Butyl ®-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl ®-4-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the difluoro groups, which may result in different reactivity and binding properties.
tert-Butyl ®-4-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate: Contains only one fluorine atom, which can affect its chemical and biological properties.
tert-Butyl ®-4-(aminomethyl)-3,3-dichloropyrrolidine-1-carboxylate: Substitutes fluorine with chlorine, leading to different steric and electronic effects.
The uniqueness of tert-Butyl ®-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18F2N2O2 |
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Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(4-13)10(11,12)6-14/h7H,4-6,13H2,1-3H3/t7-/m1/s1 |
InChI Key |
LJBSWTXFLVTCDQ-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C(C1)(F)F)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CN |
Origin of Product |
United States |
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